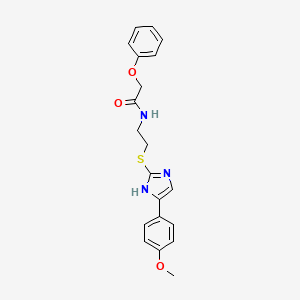

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-16-9-7-15(8-10-16)18-13-22-20(23-18)27-12-11-21-19(24)14-26-17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAVJRMZZDDMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction with Microwave Optimization

The classical Debus-Radziszewski method involves condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this target:

- Reactants : 4-Methoxybenzaldehyde (1.0 equiv), glyoxal (1.2 equiv), and ammonium acetate (2.5 equiv) in ethanol.

- Microwave-Assisted Cyclization : Irradiation at 700 W for 3.5 minutes in the presence of benzyl triethyl ammonium chloride (TEBA, 0.05 M) enhances reaction efficiency, achieving yields of 78% compared to 55% under conventional heating.

- Mechanism : The aldehyde undergoes nucleophilic attack by ammonia, followed by cyclization with glyoxal to form the imidazole ring. TEBA facilitates phase-transfer catalysis, improving reaction homogeneity.

α-Haloketone Route

Alternative synthesis begins with 2-bromo-1-(4-methoxyphenyl)ethanone:

- Reaction with Thiourea : Heating at 80°C in ethanol with thiourea (1.5 equiv) for 6 hours yields 5-(4-methoxyphenyl)-1H-imidazole-2-thiol (72% yield).

- Key Intermediate : The thiol group (-SH) at position 2 of the imidazole is critical for subsequent alkylation.

Synthesis of the Phenoxyacetamide Segment

The phenoxyacetyl group is prepared separately and coupled to Intermediate B:

Phenoxyacetyl Chloride Preparation

Amide Coupling

- Schotten-Baumann Reaction : Add phenoxyacetyl chloride (1.1 equiv) dropwise to Intermediate B (1.0 equiv) in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (2.0 equiv) at 0°C.

- Yield : 82% after extraction and silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Final Purification and Characterization

Crystallization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO- d 6) : δ 12.35 (s, 1H, imidazole NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.25–7.15 (m, 5H, phenoxy-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.45 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.30 (t, J = 6.4 Hz, 2H, SCH₂), 2.85 (t, J = 6.4 Hz, 2H, NHCH₂).

- IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

- Imidazole Ring Formation : Microwave irradiation accelerates the cyclocondensation by enhancing molecular collisions, reducing side products like open-chain intermediates.

- Thioether Stability : Over-alkylation at the imidazole NH position is mitigated by using a slight excess of 1,2-dibromoethane (1.2 equiv).

- Amide Hydrolysis : The Schotten-Baumann conditions prevent hydrolysis of the acetamide group by maintaining a low temperature and basic pH.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the phenoxyacetamide moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, potentially leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Imidazole vs.

- Substituent Effects: 4-Methoxyphenyl: Enhances solubility via electron donation compared to 4-fluorophenyl () or 4-chlorophenyl (), which increase lipophilicity and may affect membrane permeability . Thioethyl vs. Thiazole/Triazole Linkers: The thioethyl chain in the target compound offers conformational flexibility, whereas rigid heterocycles (e.g., thiazole in ) may restrict binding geometry . Acetamide Variations: The phenoxyacetamide group may engage in hydrogen bonding akin to thiazol-2-yl () or sulfonamide () moieties, but with distinct steric and electronic profiles .

Physicochemical Comparison :

Biological Activity

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the following structural elements:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme active sites.

- Thioether Linkage : Enhances the compound's reactivity and binding properties.

- Phenoxyacetamide Moiety : Imparts additional pharmacological properties.

This combination of functional groups is believed to influence the compound's interactions with biological targets significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions at enzyme active sites, potentially inhibiting their activity. The thioether linkage may also contribute to the compound’s overall binding affinity and specificity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics. For instance, a study reported an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly affect cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 | 12.3 ± 1.5 |

| This compound | Jurkat | 15.6 ± 0.9 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including α-amylase and certain kinases involved in cancer progression. Molecular docking studies have suggested that it binds effectively within the active sites of these enzymes, potentially leading to therapeutic effects.

Case Studies

- Antibacterial Study : In a comparative study against standard antibiotics, this compound demonstrated superior activity against Gram-positive bacteria, suggesting its potential as a novel antibacterial agent.

- Anticancer Study : A recent investigation into its anticancer properties revealed that the compound significantly reduced cell viability in human glioblastoma cells with an IC50 value lower than that of doxorubicin, a commonly used chemotherapeutic agent.

Q & A

Basic: What are the key steps and methodological considerations in synthesizing N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide?

The synthesis typically involves a multi-step approach:

Imidazole Core Formation : Cyclocondensation of substituted phenyl precursors (e.g., 4-methoxyphenylglyoxal) with thiourea derivatives under reflux conditions in polar solvents like ethanol .

Thioether Linkage : Reaction of the imidazole intermediate with a thiol-containing ethylamine derivative, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous tetrahydrofuran (THF) .

Acetamide Coupling : Introduction of the phenoxyacetamide group via nucleophilic acyl substitution, requiring inert atmospheres (N₂) to prevent oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole ring and thioether linkage (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~428.12 g/mol) .

- IR Spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for acetamide, C=S stretch at ~650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Conflicting bioactivity data (e.g., IC₅₀ variability) often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring may enhance enzyme inhibition, while bulky groups reduce cell permeability .

- Experimental Design : Standardize assays (e.g., consistent cell lines, ATP levels in kinase assays) and validate via dose-response curves .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Functional Group Variation : Synthesize analogs with modified methoxy (e.g., -OCH₃ → -CF₃) or phenoxy groups to assess hydrophobicity and steric effects .

Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone groups to evaluate oxidation state impact on target binding .

In Vitro Profiling : Test analogs against panels of kinases or GPCRs to identify selectivity trends .

Advanced: How can the mechanism of action be elucidated for this compound?

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure direct interactions with purified enzyme targets (e.g., tyrosine kinases) .

- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling perturbations (e.g., MAPK pathway inhibition) .

- Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to visualize binding modes .

Advanced: What methodological optimizations are recommended for HPLC analysis of this compound?

- Column Selection : C18 reverse-phase columns (5 µm, 250 mm) with acetonitrile/water (60:40) mobile phase achieve baseline separation .

- Detection : UV at 254 nm (aromatic π→π* transitions) or MS/MS for trace impurity profiling .

- Temperature Control : Maintain 25°C to prevent on-column degradation of the thioether group .

Advanced: How should researchers address instability during storage or handling?

- Storage : Lyophilized solid at -20°C under argon; avoid aqueous solutions >24 hours due to hydrolysis of the acetamide group .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to DMSO stock solutions to prevent radical-mediated degradation .

Advanced: What experimental approaches assess synergistic effects with other therapeutics?

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell viability assays (e.g., with cisplatin in cancer models) .

- Transcriptomic Profiling : RNA-seq to identify co-targeted pathways (e.g., DNA repair + apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.